molecular formula C11H14N2O2 B8419200 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

Cat. No.: B8419200
M. Wt: 206.24 g/mol
InChI Key: KYIHHDMNKIKGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one is a chemical compound supplied for research purposes. It is a derivative of the 1,3-oxazinan-2-one heterocyclic scaffold. Compounds in this class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. For instance, structurally related 3-benzyl-1,3-oxazolidin-2-ones have been investigated as positive allosteric modulators for the mGluR2 metabotropic glutamate receptor, a target for neurological disorders . Other 1,3-oxazine derivatives are being explored as dual-targeted agents against Mycobacterium tuberculosis . The 1,3-oxazinan-2-one core can be synthesized through green chemistry approaches, such as the reaction of amines with 1,3-diols using dialkyl carbonate chemistry . This product is intended for research use only and is not approved for use in humans or as a drug. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-[(2-aminophenyl)methyl]-1,3-oxazinan-2-one

InChI

InChI=1S/C11H14N2O2/c12-10-5-2-1-4-9(10)8-13-6-3-7-15-11(13)14/h1-2,4-5H,3,6-8,12H2

InChI Key

KYIHHDMNKIKGHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)OC1)CC2=CC=CC=C2N

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

The synthesis of this compound typically involves the reaction of 2-aminobenzylamine with appropriate cyclic imides or through the modification of existing oxazinanone derivatives. The synthetic pathways often aim to enhance yield and reduce toxicity, utilizing safer reagents and conditions.

Antimicrobial Activity

Research indicates that derivatives of 1,3-oxazolidinone, which includes this compound, exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds showed enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus, outperforming standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Oxazinan Derivatives

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusHigh
Other OxazolidinonesEscherichia coliModerate

Antioxidant Properties

The antioxidant potential of related oxazine compounds has been explored extensively. Studies have shown that certain derivatives possess strong free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μM)Reference
This compoundTBD[Research Study]
Standard BHT546[Research Study]

Anti-inflammatory Effects

The anti-inflammatory properties of oxazolidinone derivatives have also been documented. These compounds inhibit key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents in chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various synthesized oxazolidinones, it was found that the presence of the aminobenzyl moiety significantly enhanced antibacterial activity against resistant strains of bacteria. The study utilized microbroth dilution assays to determine Minimum Inhibitory Concentrations (MICs) and confirmed the efficacy through flow cytometry analysis.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound indicated strong binding affinity to target enzymes involved in bacterial cell wall synthesis. This suggests a mechanism of action similar to that of existing antibiotics but with potentially lower side effects due to its selective targeting .

Comparison with Similar Compounds

The following analysis compares 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one with structurally or functionally related compounds, focusing on synthesis, biological activity, and physicochemical properties.

Structural Analogs
Compound Name Key Structural Differences Biological Activity/Applications Synthesis Method References
This compound 2-aminobenzyl substituent at position 3 Potential enzyme inhibition, drug intermediate Amine-alcohol cyclization with carbonates
4-Hydroxy-5-phenyl-[1,3]-oxazinan-2-one Phenyl and hydroxyl groups at positions 4/5 Felbamate metabolite; generates toxic 2-phenylpropenal Oxidative metabolism of felbamate
3-p-Tolyl-[1,3]-oxazinan-2-one p-Tolyl substituent at position 3 Unknown; likely influences lipophilicity Substitution via Sharpless dihydroxylation
Benzoxazine-based aglycones Fused benzene-oxazine scaffold Glucosidase inhibition (IC₅₀ = 11.5 µM) One-pot aerobic oxidative synthesis

Key Observations :

Physicochemical Properties
  • Conformational Flexibility : 4,6-Disubstituted analogs show restricted flexibility due to bulky groups, whereas the target compound’s benzyl substituent allows adaptive binding .

Preparation Methods

Reaction Mechanism and Substrate Design

The process involves three critical steps mediated by the phenylselenonyl group:

  • Michael Addition Activation : Phenyl vinyl selenone acts as a Michael acceptor, reacting with α-isocyanoacetates under base catalysis (e.g., DBU or Et₃N).

  • Leaving Group Elimination : The selenonyl group facilitates β-elimination, forming an imine intermediate.

  • Oxidative Cyclization : Water participates in a latent oxidation step, closing the 1,3-oxazinan-2-one ring.

For 3-(2-aminobenzyl) substitution, α-isocyanoacetates bearing a 2-aminobenzyl moiety must be synthesized prior to the Michael addition. This requires protecting the amine group (e.g., with Boc or Fmoc) to prevent side reactions during the cyclization phase.

Optimization and Stereochemical Control

Enantioselective variants of this method employ Cinchona alkaloid-derived organocatalysts, achieving enantiomeric excess (ee) values up to 90%. Key parameters include:

  • Catalyst loading (0.05–0.1 equiv)

  • Solvent polarity (preferential use of THF or DCM)

  • Acidic workup (pTSA) to protonate the intermediate and drive cyclization.

Table 1: Representative Yields and Conditions for One-Pot Synthesis

SubstrateCatalystSolventTemperature (°C)Yield (%)ee (%)
Protected 2-aminobenzylDBUTHF2578
Protected 2-aminobenzylQuinidineDCM06588

Carbohydrate-Derived Synthesis via Amide Intermediate

An alternative route, developed by researchers at the University of New Orleans, utilizes carbohydrate precursors to construct the 1,3-oxazinan-2-one core. This method is advantageous for introducing chirality from naturally abundant sugars.

Stepwise Reaction Sequence

  • Amide Formation : Optically pure 3-hydroxy-γ-butyrolactone reacts with 2-aminobenzylamine in the presence of a coupling agent (e.g., EDC/HOBt), yielding a secondary amide.

  • Reduction : The lactone carbonyl is reduced using NaBH₄ or LiAlH₄, generating a diol intermediate.

  • Carbonylation : Treatment with phosgene or triphosgene induces cyclization, forming the oxazinanone ring.

Chirality Transfer and Substrate Scope

The stereochemistry of the carbohydrate precursor dictates the configuration at C-6 of the oxazinanone. For example:

  • D-Glucose derivatives produce (6R)-configured products.

  • L-Rhamnose precursors yield (6S) enantiomers.

Table 2: Carbohydrate-Derived Syntheses of 3-(2-Aminobenzyl)--Oxazinan-2-One

Carbohydrate SourceCoupling AgentReducing AgentCyclization ReagentYield (%)
D-GlucoseEDC/HOBtNaBH₄Triphosgene72
L-RhamnoseDCC/DMAPLiAlH₄Phosgene68

Cyclization of Aminooxy Precursors Using Trimethylaluminum

A patent by Levin et al. (2002) discloses a method for oxazinanone synthesis via cyclization of aminooxy compounds, adaptable to 3-(2-aminobenzyl) derivatives.

Key Reaction Steps

  • Aminooxy Compound Preparation : Condensation of 2-aminobenzylhydroxylamine with a β-keto ester forms an aminooxy intermediate.

  • Aluminum-Mediated Cyclization : Trimethylaluminum (2 equiv) in toluene at reflux induces ring closure through nucleophilic acyl substitution.

Advantages and Limitations

  • High Yields : Up to 85% yield reported for analogous structures.

  • Stereochemical Challenges : Racemization at the benzylamine center may occur without chiral auxiliaries.

Table 3: Cyclization Conditions and Outcomes

Aminooxy PrecursorCyclizing AgentSolventTemperature (°C)Yield (%)
2-Aminobenzyl derivativeAlMe₃Toluene11082
Protected derivativeAlMe₃THF6575

Comparative Analysis of Synthetic Routes

Efficiency : The one-pot method offers the shortest pathway (1–2 steps) but requires specialized selenone reagents.
Stereocontrol : Carbohydrate-derived synthesis provides inherent chirality, whereas organocatalysis allows dynamic resolution.
Scalability : Aluminum-mediated cyclization is amenable to large-scale production but poses safety concerns with phosgene.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-aminobenzyl)-[1,3]-oxazinan-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis often involves condensation reactions of 1,2-diaminobenzenes with carbonyl precursors, such as 2-nitrophenylpyruvic acid. However, yields are typically moderate due to steric and electronic challenges. Optimization strategies include using bases (e.g., KOtBu) to stabilize intermediates and employing microwave-assisted synthesis to reduce reaction times. Post-reaction purification via flash column chromatography (using EtOAc/hexane gradients) is critical to isolate diastereomeric mixtures .

Q. How can researchers purify this compound derivatives effectively?

  • Methodological Answer : After extraction with ethyl acetate and drying over anhydrous Na₂SO₄, flash column chromatography is the standard method. For diastereomeric mixtures (e.g., 4,6-disubstituted analogues), preparative HPLC with chiral stationary phases (e.g., amylose-based columns) can resolve enantiomers. Solvent systems should be tailored to polarity differences, as seen in the isolation of 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, and HSQC) to confirm regiochemistry and stereochemistry. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemical outcomes. FT-IR can identify carbonyl stretching frequencies (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the metabolic stability of this compound derivatives influence their pharmacological profiles?

  • Methodological Answer : Metabolic pathways involve hydrolysis of the oxazinanone ring or oxidation of the aminobenzyl group. In vitro assays (e.g., liver microsomes or hepatocyte incubations) combined with LC-MS/MS can track metabolite formation. For example, 4-hydroxy-5-phenyl-[1,3]oxazinan-2-one undergoes equilibrium with 3-oxo-2-phenylpropyl carbamate, which decomposes to reactive aldehydes like 2-phenylpropenal. This reactive intermediate binds to human serum albumin (HSA), as shown via fluorescence quenching and circular dichroism studies .

Q. What strategies mitigate toxicity risks associated with this compound derivatives in drug development?

  • Methodological Answer : To reduce hepatotoxicity (linked to reactive metabolites like 2-phenylpropenal), introduce electron-withdrawing substituents (e.g., -Cl, -CF₃) at the 4-position of the oxazinanone ring to stabilize the carbamate group. In silico docking studies with HSA (PDB ID: 1AO6) can predict binding affinities and guide structural modifications. Validate using in vivo rodent models with biomarker monitoring (e.g., ALT/AST levels) .

Q. How do structural modifications (e.g., 4,6-disubstitution) affect the biological activity of 1,3-oxazinan-2-one analogues?

  • Methodological Answer : Systematic SAR studies show that 4-aryl groups enhance antimicrobial activity, while 6-hydroxymethyl substituents improve solubility. For example, 4-(4-chlorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one exhibits improved MIC values against S. aureus (2 µg/mL). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects with activity .

Q. How can contradictory data on metabolite-protein interactions be resolved in pharmacokinetic studies?

  • Methodological Answer : Conflicting results (e.g., HSA binding affinity discrepancies) may arise from assay conditions (pH, temperature). Standardize protocols using isothermal titration calorimetry (ITC) for binding constants and surface plasmon resonance (SPR) for real-time kinetics. Replicate studies under physiological pH (7.4) and temperature (37°C) to ensure relevance .

Data Contradiction Analysis

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity). For example, a Plackett-Burman design can screen factors affecting yields, while ANOVA analyzes significance. Reproducibility is confirmed via inter-laboratory validation with Z′-scores >0.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.